molecular formula C15H33NOSn B1615016 3-(Tributylstannyl)propanamide CAS No. 51283-50-2

3-(Tributylstannyl)propanamide

Cat. No. B1615016
CAS RN: 51283-50-2
M. Wt: 362.1 g/mol
InChI Key: USDFUMBFQZVUGM-UHFFFAOYSA-N
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Description

3-(Tributylstannyl)propanamide is a chemical compound . It is a derivative of propanamide , which is the amide of propanoic acid . This organic compound is a mono-substituted amide .


Synthesis Analysis

The synthesis of tributylstannyl compounds has been studied in various contexts. For instance, 3,4-bis(tributylstannyl)furan was prepared using an oxazole–alkyne Diels–Alder reaction, and its synthetic potential was assessed by its conversion into several 3,4-disubstituted furans via Stille-type palladium-catalysed reactions .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Tributylstannyl)propanamide are not detailed in the search results, tributylstannyl compounds have been shown to participate in various reactions. For example, 3,4-bis(tributylstannyl)furan was converted into several 3,4-disubstituted furans via Stille-type palladium-catalysed reactions .

Scientific Research Applications

Synthesis and Homologating Agent

  • Tributylstannyl 4-tributylstannylbut-3-enoate, prepared via radical hydrostannation, is utilized for transferring a but-3-enoic acid synthon. It aids in synthesizing aryl iodolactones or tetralones, vital intermediates for synthesizing compounds like ABT-200 (Thibonnet, Abarbri, Parrain, & Duchěne, 1996).

Building Blocks for Solid-Phase Synthesis

  • 3-(Tributylstannyl)allyl alcohols are used in repeated Stille coupling on solid support to create large libraries of skipped dienes and trienes. These compounds are synthesized via methods like Pd-catalyzed hydrostannation, showcasing their versatility in organic synthesis (Havranek & Dvořák, 2000).

Structural Studies

  • Infrared, NMR, and Mössbauer spectroscopies are employed to study the solution and solid-state structures of tributylstannyl citrates and propane-1,2,3-tricarboxylates. These studies provide insights into the molecular and ionic interactions of these compounds (Holeček et al., 1999).

Organic Synthesis

  • Tributylstannyl-1,3-dienes are used as synthetic equivalents of conjugated dienic anions, demonstrating their role in the preparation of complex organic molecules through various reactions like Diels-Alder reaction and tin-lithium exchange (Nativi, Taddei, & Mann, 1989).

Alkylation Studies

  • The study of reactions between tributylstannyl anionoids and alkyl bromides provides insights into mechanisms like SN2 displacement. This research is fundamental in understanding the reactivity of organometallic compounds (Newcomb & Smith, 1982).

Conformational Investigations

  • The conformational dependence of methyl 3,3-bis(tributylstannyl)propionate compounds on temperature and concentration has been explored using NMR spectroscopy. Such studies help understand the structural behavior of organostannyl compounds in different conditions (Meurice et al., 1999).

Safety and Hazards

The safety data sheet for propanamide suggests that it is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility and the unborn child. It also causes damage to organs through prolonged or repeated exposure .

Future Directions

Tributyltin (IV) compounds, including derivatives like 3-(Tributylstannyl)propanamide, are promising candidates for drug development. They have shown significant antileishmanial and cytotoxic potential, making them promising compounds for the development of antileishmanial and anticancer drugs .

properties

IUPAC Name

3-tributylstannylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H6NO.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;1-2H2,(H2,4,5);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDFUMBFQZVUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310470
Record name 3-(Tributylstannyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tributylstannyl)propanamide

CAS RN

51283-50-2
Record name NSC227352
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Tributylstannyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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